Oryctalure

Description

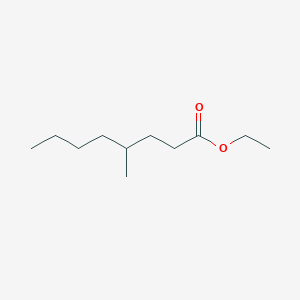

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXARNRCIGKRBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971583 | |

| Record name | Ethyl 4-methyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56196-53-3 | |

| Record name | Oryctalure | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56196-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oryctalure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056196533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-methyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-methyloctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Oryctalure: A Technical Guide to its Chemical Structure, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oryctalure, the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), is a critical tool in the integrated pest management (IPM) of this significant agricultural pest.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological function of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pest control strategies. This document details experimental protocols for the application and study of this compound and illustrates key pathways and workflows through graphical representations.

Chemical Structure and Identification

This compound is chemically identified as ethyl (RS)-4-methyloctanoate.[1] It is an ester derived from 4-methyloctanoic acid and ethanol (B145695).[1] The presence of a chiral center at the C4 position results in two enantiomers, (R)- and (S)-ethyl 4-methyloctanoate. However, field studies have shown that the racemic mixture is as attractive as the individual enantiomers to coconut rhinoceros beetles.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | ethyl (RS)-4-methyloctanoate[1] |

| CAS Name | ethyl-4-methyloctanoate[1] |

| CAS Number | 56196-53-3[1] |

| Molecular Formula | C₁₁H₂₂O₂[1] |

| Molecular Weight | 186.29 g/mol [1] |

| Canonical SMILES | CCCCC(C)CCC(=O)OCC[1] |

| InChI | InChI=1S/C11H22O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h10H,4-9H2,1-3H3[1] |

| InChIKey | GXARNRCIGKRBAP-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[3] Its volatility is crucial for its function as a semiochemical, allowing it to disperse in the air and attract target insects.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Colorless liquid | [3] |

| Boiling Point | 214 °C | [3] |

| Melting Point | Not available | |

| Flash Point | 82.9 °C | [3] |

| Density | Not available | |

| Solubility in Water | Not available | |

| Solubility in Organic Solvents | Not available |

Synthesis of this compound

The commercial production of this compound is primarily achieved through chemical synthesis. Several synthetic routes have been developed, with the most common being the esterification of 4-methyloctanoic acid with ethanol in the presence of an acid catalyst.[3] More complex, stereoselective syntheses have also been described to produce specific enantiomers for research purposes.

Table 3: Overview of Selected Synthesis Protocols for this compound

| Synthesis Method | Key Reactants | Key Steps | Reference |

| Esterification | 4-methyloctanoic acid, Ethanol, Sulfuric acid (catalyst) | 1. Reaction of the carboxylic acid and alcohol in the presence of an acid catalyst. 2. Purification of the resulting ester by distillation or chromatography. | [3] |

| Malonic Ester Synthesis | 1-chloro-2-methylhexane (B8755003), Diethyl malonate | 1. Reaction of 1-chloro-2-methylhexane with diethyl malonate. 2. Krapcho decarboxylation of the resulting diethyl 2-methylhexylmalonate. | [4][5] |

| From Natural Citronellol (B86348) | Citronellol | 1. Conversion of citronellol to 2,6-dimethyl-2-decene. 2. Oxidation to 4-methyloctanoic acid. 3. Esterification with ethanol. | [6] |

| Grignard Coupling | 2-bromohexane, Ethyl acrylate | 1. Formation of a Grignard reagent from 2-bromohexane. 2. Conjugate addition to ethyl acrylate. | [6] |

Biological Activity and Mechanism of Action

This compound functions as an aggregation pheromone, attracting both male and female coconut rhinoceros beetles to a specific location, which is crucial for mating and locating suitable breeding sites.[1][2] The detection of this compound by the insect's olfactory system initiates a behavioral response, leading to attraction towards the pheromone source.

Olfactory Signaling Pathway

The perception of this compound in Oryctes rhinoceros is mediated by specialized olfactory receptor neurons (ORNs) located in the insect's antennae. The current understanding of insect olfactory signal transduction suggests an ionotropic mechanism.

Pathway Description:

-

Binding to Odorant Binding Protein (OBP): Volatile this compound molecules enter the sensillum lymph of the insect's antenna and bind to Odorant Binding Proteins (OBPs).[7]

-

Transport to Receptor: The OBP-Oryctalure complex transports the hydrophobic pheromone molecule to the dendritic membrane of an Olfactory Receptor Neuron (ORN).[7]

-

Receptor Activation: The complex interacts with a specific Odorant Receptor (OR) which is part of a heterodimeric complex with an obligate co-receptor (Orco).[8][9]

-

Ion Channel Gating: The binding of this compound to the OR/Orco complex is believed to directly gate the opening of a non-selective cation channel, which is an integral part of the receptor complex itself.[9][10]

-

Neuron Depolarization: The influx of cations (e.g., Na⁺, K⁺, Ca²⁺) through the opened channel leads to the depolarization of the ORN membrane.[10]

-

Signal Transduction: This depolarization generates an action potential that is transmitted along the axon of the ORN to the antennal lobe of the insect's brain, ultimately leading to a behavioral response (attraction).[7]

Experimental Protocols

Synthesis of Ethyl 4-methyloctanoate via Malonic Ester Synthesis

This protocol is a generalized representation based on published methods.[4][5] Researchers should consult the original literature for precise quantities and safety precautions.

Methodology:

-

Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an appropriate solvent (e.g., N,N-dimethylformamide or tetrahydrofuran) to form the corresponding enolate.

-

Alkylation: 1-chloro-2-methylhexane is added to the reaction mixture. The malonate enolate acts as a nucleophile, displacing the chloride to form diethyl 2-methylhexylmalonate.

-

Decarboxylation: The resulting substituted malonic ester is heated in the presence of a salt (e.g., sodium chloride) in a polar aprotic solvent containing water. This process, known as the Krapcho decarboxylation, results in the loss of one of the carboxyl groups and formation of ethyl 4-methyloctanoate.

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography to yield pure ethyl 4-methyloctanoate.

Olfactometer Bioassay for Attractiveness

Olfactometer bioassays are used to quantify the behavioral response of insects to volatile compounds in a controlled laboratory setting.

Methodology:

-

Apparatus: A Y-tube or four-arm olfactometer is used. The apparatus consists of a central chamber where the insect is released and two or more arms through which different air streams are passed.

-

Stimulus Preparation: A known concentration of this compound is applied to a filter paper and placed in one arm of the olfactometer. The other arm(s) contain a solvent control.

-

Experimental Conditions: The bioassay is typically conducted in a darkened room with controlled airflow and temperature.[11] A single red LED may be used for observation, as many insects have reduced sensitivity to red light.[11]

-

Procedure:

-

An individual beetle is introduced into the central chamber.

-

The beetle is allowed a set amount of time (e.g., 10 seconds) to make a choice and move into one of the arms.[11]

-

The choice of the beetle (stimulus or control arm) is recorded. Beetles that do not make a choice within the allotted time are recorded as non-responders.

-

The olfactometer is cleaned thoroughly between trials to avoid cross-contamination.

-

-

Data Analysis: The number of beetles choosing the stimulus arm versus the control arm is analyzed using statistical tests (e.g., chi-squared or binomial test) to determine if the preference for this compound is statistically significant.

Field Trapping Protocol

Field trapping experiments are essential for evaluating the efficacy of this compound under natural conditions.

Methodology:

-

Trap Design: Standardized traps, such as bucket traps with vanes, are commonly used.[2][12] The vanes serve to intercept flying beetles and guide them into the bucket.

-

Lure Preparation: A controlled-release lure containing a specific dose of this compound is used. Commercial lures are widely available.

-

Trap Placement:

-

Traps are typically suspended on poles at a height of approximately 3 meters above the ground.[2]

-

A grid pattern is often employed, with a specified distance between traps (e.g., 20-50 meters).[2] The density of traps can vary depending on the objective (monitoring vs. mass trapping).

-

Control traps (without lure) are included in the experimental design.

-

-

Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured male and female beetles is recorded for each trap.

-

Data Analysis: The trap catch data is analyzed to compare the number of beetles captured in baited versus unbaited traps. Environmental factors such as temperature, wind direction, and rainfall should also be recorded and considered in the analysis.

Conclusion

This compound is a well-characterized semiochemical that plays a vital role in the management of the coconut rhinoceros beetle. This guide has provided a detailed overview of its chemical and physical properties, synthetic methodologies, and biological function. The experimental protocols and graphical representations included herein offer a practical resource for researchers and professionals working with this important pheromone. Further research into the specific olfactory receptors involved in this compound perception and the development of even more effective and sustainable lure technologies will continue to enhance its utility in protecting valuable agricultural resources.

References

- 1. Ethyl 4-Methyloctanoate | 56196-53-3 | Insect Pheromone [benchchem.com]

- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 3. This compound [sitem.herts.ac.uk]

- 4. US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]

- 5. JP6553534B2 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. enlivenarchive.org [enlivenarchive.org]

- 8. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. guaminsects.net [guaminsects.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Ethyl 4-Methyloctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl 4-methyloctanoate, a significant aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros) and a valuable fragrance compound. The following sections detail various synthetic strategies, from high-yield racemic preparations to sophisticated asymmetric syntheses, complete with experimental protocols, quantitative data, and visual workflows to facilitate understanding and replication.

Malonic Ester Synthesis followed by Krapcho Decarboxylation

This pathway represents a robust and high-yielding approach for the synthesis of racemic ethyl 4-methyloctanoate, starting from the readily available 1-chloro-2-methylhexane (B8755003). The key steps involve the alkylation of diethyl malonate followed by a thermally induced decarboxylation.[1][2]

Experimental Protocol

Step 1: Synthesis of Diethyl 2-Methylhexylmalonate

To a reactor at room temperature, add potassium carbonate (4.00 mol), potassium iodide (0.04 mol), N,N-dimethylacetamide (2800 g), diethyl malonate (6.00 mol), and 1-chloro-2-methylhexane (4.00 mol).[1] Heat the mixture to 130°C and stir for 9 hours.[1]

Step 2: Krapcho Decarboxylation

While maintaining the temperature at 130°C, add water (7.72 mol) to the reaction mixture. Reflux the resulting mixture at 116°C with stirring for 12 hours. After cooling to 50°C or less, terminate the reaction by adding hexane (B92381) (800 g) and water (3200 g). Separate the organic and aqueous phases. Wash the organic phase with water (800 g) and then concentrate under reduced pressure to remove the hexane. The residue is then distilled under reduced pressure to yield ethyl 4-methyloctanoate.[1]

Quantitative Data

| Step | Product | Starting Material | Yield | Purity | Reference |

| 1 & 2 | Ethyl 4-methyloctanoate | 1-chloro-2-methylhexane | 79.8% (two-step) | High (distilled) | [1] |

| 2 | Ethyl 4-methyloctanoate | Diethyl 2-methylhexylmalonate | 96.9% | High (distilled) | [1] |

Synthesis Workflow

Asymmetric Synthesis via MacMillan's Cross Aldol (B89426) Reaction and Wittig Olefination

This stereoselective pathway provides access to (S)-ethyl 4-methyloctanoate, which is crucial for studying the specific biological activity of individual enantiomers. The synthesis commences with a monosilylated ethylene (B1197577) glycol and employs an organocatalyzed MacMillan's cross aldol reaction and a Wittig olefination as key steps.[3]

Experimental Protocol

Step 1: Synthesis of the α,β-Unsaturated Ester Intermediate

This multi-step process begins with the Swern oxidation of monosilylated ethylene glycol, followed by an L-proline catalyzed MacMillan's cross aldol reaction to generate a chiral aldehyde. Without purification, this intermediate undergoes a Wittig reaction with (ethoxycarbonylmethyl-ene)triphenylphosphorane to furnish the α,β-unsaturated ester.[3]

Step 2: Deprotection and Oxidative Cleavage

The silyl (B83357) ether of the unsaturated ester (1.4 g, 3.28 mmol) is deprotected using TBAF (4.91 mL, 4.92 mmol) in dry THF (10 mL) at room temperature for 4 hours. Following workup, the resulting diol is subjected to oxidative cleavage.[3]

Step 3: Wittig Homologation and Reduction

The aldehyde obtained from the oxidative cleavage is then subjected to a Wittig homologation reaction. The final step involves the reduction of the resulting olefin intermediate. To a solution of the olefin intermediate in methanol (B129727) (4 mL), a catalytic amount of 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere for 4 hours at room temperature. After filtration through Celite and solvent removal, the crude product is purified by silica (B1680970) gel column chromatography (hexane/EtOAc 10:1) to afford ethyl (S)-4-methyloctanoate.[3]

Quantitative Data

| Step | Product | Yield | Optical Rotation [α]D | Reference |

| Final | (S)-Ethyl 4-methyloctanoate | 90% | +1.67 (c 1.35, CHCl3) | [3] |

| Saponification | (S)-4-Methyloctanoic acid | 92% | +1.46 (c 1.0, CHCl3) | [3] |

Spectroscopic Data for (S)-Ethyl 4-methyloctanoate[3]

-

¹H NMR (400 MHz, CDCl₃) δ: 4.12 (d, J = 7.32, 14.2 Hz, 2H), 2.33-2.26 (m, 2H), 1.70-1.60 (m, 1H), 1.47-1.41(m, 2H), 1.31-1.27 (m, 5H), 1.26 (t, J = 6.88, 3H), 1.15-1.09 (m, 1H), 0.89 (t, J = 6.88, 3H), 0.88 (d, J = 6.40, 3H).

-

¹³C NMR (100 MHz, CDCl₃) δ: 174.2, 60.2, 36.3, 32.4, 32.2, 31.9, 29.1, 22.9, 19.2, 14.2, 14.1.

-

HRMS (ESI): m/z calcd for C₁₁H₂₂O₂Na [M+Na]⁺ 209.1512; found 209.1514.

Synthesis Workflow

Grignard Reagent-Based Syntheses

Several approaches utilize Grignard reagents for the construction of the carbon skeleton of ethyl 4-methyloctanoate.

Conjugate Addition to Ethyl Acrylate

This method involves the preparation of a Grignard reagent from 2-chlorohexane (B1581597) and its subsequent reaction with ethyl acrylate.[1] It is important to note that this reaction often requires the use of hexamethylphosphoric triamide (HMPA), a suspected carcinogen, and the reported yields are moderate.[1]

Grignard Coupling from 2-Bromohexane (B146007)

An alternative Grignard-based approach starts from 2-bromohexane and employs a Grignard coupling as the key step, achieving overall yields of over 40%.[4]

Synthesis Workflow (Conjugate Addition)

Mannich Reaction and Claisen Rearrangement

This multi-step synthesis begins with 1-hexanal and involves a sequence of a Mannich reaction, reduction, a Johnson-Claisen rearrangement, and a final hydrogenation step.[1][5] This pathway first leads to the formation of 4-methyloctanoic acid, which is then esterified. The synthesis of 4-methyloctanoic acid and its subsequent esterification to ethyl 4-methyloctanoate have been reported with yields of 50.53% and 63.69%, respectively.[5]

Synthesis Workflow

Synthesis from Natural Citronellol (B86348)

A synthesis of (S)-ethyl 4-methyloctanoate has been developed starting from the naturally occurring (R)-(+)-citronellal. In this pathway, 2,6-dimethyl-2-decene is initially prepared from citronellol and is then converted to 4-methyloctanoic acid via a one-step oxidation using KMnO₄-FeCl₃. The subsequent esterification, assisted by microwaves, provides the final product in an overall yield of over 60%.[4]

Conclusion

The synthesis of ethyl 4-methyloctanoate can be achieved through a variety of pathways, each with its own advantages and disadvantages. The malonic ester synthesis followed by Krapcho decarboxylation offers a high-yield and scalable route to the racemic product. For the preparation of enantiomerically pure (S)-ethyl 4-methyloctanoate, the asymmetric synthesis employing a MacMillan's cross aldol reaction is a highly effective method. Grignard-based approaches and the multi-step sequence involving a Mannich reaction and Claisen rearrangement provide alternative routes. The choice of a particular synthetic pathway will depend on the specific requirements of the research or application, such as the need for stereoselectivity, scalability, and the availability of starting materials and reagents. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthesis of ethyl 4-methyloctanoate for their objectives.

References

- 1. US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]

- 2. JP6553534B2 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. ejurnal.ung.ac.id [ejurnal.ung.ac.id]

An In-depth Technical Guide on the Biosynthesis of Oryctalure in Oryctes rhinoceros

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Oryctalure, the primary aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros. While the complete enzymatic pathway has not been fully elucidated in Oryctes rhinoceros, this document synthesizes current knowledge on insect pheromone biosynthesis to present a detailed hypothetical pathway, outlines relevant experimental protocols for its investigation, and discusses the putative regulatory mechanisms.

Introduction to this compound

This compound is the male-produced aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros, a significant pest of coconut and oil palms.[1] The active component of this compound is ethyl 4-methyloctanoate.[2][3] Its precursor, 4-methyloctanoic acid, is also produced by the male beetle.[2][4][5] The biosynthesis of this compound is believed to originate from fatty acid metabolism, a common pathway for the production of insect pheromones, including those in the Scarabaeidae family.[6][7][8]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the C9 methyl-branched fatty acid precursor, 4-methyloctanoic acid, and its subsequent esterification to form the final pheromone.

Biosynthesis of 4-Methyloctanoic Acid

The formation of a methyl-branched fatty acid like 4-methyloctanoic acid in insects typically involves the incorporation of a propionyl-CoA unit in place of an acetyl-CoA unit during the initiation of fatty acid synthesis.

Hypothetical Pathway:

-

Starter Unit Formation: The biosynthesis is likely initiated with propionyl-CoA, derived from the metabolism of amino acids such as valine or isoleucine, which provides the methyl branch.

-

Chain Elongation: The propionyl-CoA starter unit undergoes several cycles of elongation by a fatty acid synthase (FAS) complex. In each cycle, a two-carbon unit from malonyl-CoA is added.

-

Chain Termination: The elongation process is terminated once the carbon chain reaches the required length, resulting in the formation of 4-methyloctanoyl-CoA.

-

Thioesterase Activity: A specific thioesterase likely cleaves the acyl-CoA to release the free fatty acid, 4-methyloctanoic acid.

Enzymes Potentially Involved:

-

Propionyl-CoA Carboxylase: Involved in the generation of propionyl-CoA.

-

Fatty Acid Synthase (FAS): A multi-enzyme complex responsible for the iterative elongation of the fatty acid chain. The specificity for a propionyl-CoA starter unit would be a key determinant.

-

Acyl-CoA Thioesterase: An enzyme with specificity for the C9 branched-chain acyl-CoA to terminate the synthesis and release 4-methyloctanoic acid.

Esterification to this compound

The final step in the biosynthesis is the esterification of 4-methyloctanoic acid with ethanol.

Hypothetical Pathway:

-

Activation: 4-methyloctanoic acid is likely activated to its CoA ester, 4-methyloctanoyl-CoA.

-

Esterification: An alcohol acyltransferase (or esterase) catalyzes the transfer of the 4-methyloctanoyl group from CoA to ethanol, forming ethyl 4-methyloctanoate (this compound) and releasing Coenzyme A.

Enzymes Potentially Involved:

-

Acyl-CoA Synthetase: Activates 4-methyloctanoic acid.

-

Alcohol Acyltransferase (AAT) / Esterase: Catalyzes the final esterification step.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Publication : USDA ARS [ars.usda.gov]

- 5. agriculturejournals.cz [agriculturejournals.cz]

- 6. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CHEMICAL ECOLOGY OF PHYTOPHAGOUS SCARAB BEETLES | Annual Reviews [annualreviews.org]

- 8. Biosynthesis of scarab beetle pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of the Rhinoceros Beetle Aggregation P pheromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The coconut rhinoceros beetle, Oryctes rhinoceros, is a significant pest of coconut and oil palms, causing substantial economic damage. The discovery and synthesis of its aggregation pheromone have been pivotal in developing effective monitoring and control strategies. This technical guide provides an in-depth overview of the discovery, isolation, identification, and synthesis of the primary aggregation pheromone, ethyl 4-methyloctanoate. It details the experimental protocols for volatile collection, chemical analysis, and synthesis, and presents quantitative data from key field trials. Furthermore, this guide proposes putative biosynthetic and olfactory signaling pathways based on current knowledge in insect chemical ecology.

Introduction

The gregarious nature of Oryctes rhinoceros suggested the involvement of semiochemicals in their communication. Early research focused on identifying the chemical cues that mediate aggregation behavior, leading to the identification of a male-produced aggregation pheromone. This discovery has since enabled the development of pheromone-baited traps, which are now a cornerstone of integrated pest management (IPM) programs for this species.

Pheromone Component Identification

The primary aggregation pheromone of the coconut rhinoceros beetle was identified as ethyl 4-methyloctanoate.[1][2] Male beetles were also found to produce two other specific compounds, ethyl 4-methylheptanoate and 4-methyloctanoic acid.[1] However, field experiments demonstrated that ethyl 4-methyloctanoate is the principal attractant.[1]

Stereochemistry

Initial studies suggested that the (S)-enantiomer of ethyl 4-methyloctanoate was the more active form. However, more recent research on the Guam strain (CRB-G) of Oryctes rhinoceros has indicated that the (R)-enantiomer is the biologically active form. This highlights the importance of considering potential geographic variations in pheromone stereochemistry.

Experimental Protocols

Volatile Collection from Oryctes rhinoceros

A standard method for collecting the volatile compounds produced by the beetles involves aeration of live insects.

Protocol:

-

Place male and female adult beetles in separate, modified Nalgene desiccators.

-

Provide a food source, such as sugarcane, during the aeration period.

-

Maintain a charcoal-filtered air stream through the chambers at a rate of 2 liters/minute.

-

Trap the volatile compounds on a sorbent material, such as Porapak Q, housed in a glass column.

-

Elute the trapped volatiles from the sorbent with a high-purity solvent (e.g., hexane (B92381) or dichloromethane) for subsequent analysis.

Experimental Workflow for Volatile Collection and Analysis

Caption: Workflow for Rhinoceros Beetle Pheromone Collection and Analysis.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which compounds in a complex mixture are biologically active. The effluent from the gas chromatograph is split, with one part going to a standard detector (e.g., Flame Ionization Detector - FID) and the other part passing over a live insect antenna, which serves as a biological detector.

GC-EAD Parameters (based on Hallett et al., 1995):

| Parameter | Value |

| Gas Chromatograph | Hewlett-Packard 5890A |

| Column | Fused silica (B1680970) capillary column (30 m x 0.25 mm ID) coated with SP-1000 |

| Oven Temperature Program | Isothermal at 50°C for 1 min, then increase to 180°C at a rate of 10°C/min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) and a live beetle antenna |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the chemical structure of the active compounds identified by GC-EAD.

Typical GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | Coupled to a mass spectrometer |

| Column | Similar to GC-EAD for retention time correlation |

| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) |

| Mass Analyzer | Quadrupole or Time-of-Flight |

Synthesis of Ethyl 4-methyloctanoate

Several synthetic routes have been developed for ethyl 4-methyloctanoate. One common method involves the conjugate addition of an organocuprate to ethyl acrylate.

Synthetic Workflow Example (Organocuprate Addition)

Caption: Synthesis of Ethyl 4-methyloctanoate via Organocuprate Addition.

Quantitative Data

Pheromone Production

While precise quantification of the natural pheromone blend is not extensively documented, the primary components are produced by male beetles. The ratio of these components can vary.

Table 1: Male-Specific Volatile Compounds Identified from Oryctes rhinoceros

| Compound | Putative Function |

| Ethyl 4-methyloctanoate | Aggregation Pheromone |

| Ethyl 4-methylheptanoate | Minor Component |

| 4-Methyloctanoic Acid | Minor Component |

Field Trapping Data

Field trials have been crucial in determining the effectiveness of synthetic pheromones.

Table 2: Summary of Field Trapping Results for Synthetic Pheromones

| Lure | Release Rate (mg/day) | Mean Beetle Captures (per trap per week) | Reference |

| Ethyl 4-methyloctanoate | 30 | Competitive with higher doses | [1] |

| Ethyl 4-methyloctanoate | 18 | Competitive with higher doses | [1] |

| Ethyl 4-methyloctanoate | 9 | Competitive with higher doses | [1] |

| Ethyl 4-methyloctanoate | 6 | Competitive with higher doses | [1] |

| Ethyl Chrysanthemate (previous attractant) | 40 | 0.3 | [2] |

| Ethyl 4-methyloctanoate | 10 | 6.8 | [2] |

Note: Trap capture rates can be influenced by trap design, location, and beetle population density.

Proposed Biosynthetic and Signaling Pathways

Detailed studies on the specific biosynthetic and signaling pathways for ethyl 4-methyloctanoate in Oryctes rhinoceros are limited. However, plausible pathways can be proposed based on general insect biochemistry and studies in other Coleoptera.

Putative Biosynthesis of Ethyl 4-methyloctanoate

The biosynthesis of branched-chain fatty acid esters in insects is thought to originate from amino acid metabolism.

Proposed Biosynthetic Pathway

Caption: Proposed Biosynthesis of Ethyl 4-methyloctanoate.

Proposed Olfactory Signaling Pathway

The perception of pheromones in insects is mediated by olfactory receptor neurons (ORNs) located in the antennae.

Proposed Olfactory Signaling Pathway

Caption: Proposed Olfactory Signaling Pathway for Pheromone Perception.

Conclusion

The identification and synthesis of ethyl 4-methyloctanoate have provided a powerful tool for the management of the coconut rhinoceros beetle. This guide has outlined the key experimental procedures and data that form the basis of our current understanding of this pheromone. While significant progress has been made, further research is needed to fully elucidate the biosynthetic and neural pathways involved in this critical aspect of rhinoceros beetle chemical communication. Such knowledge will be invaluable for the development of next-generation, highly specific, and environmentally benign pest control strategies.

References

Technical Guide: The Mechanism of Action of Oryctalure as an Aggregation Pheromone

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Oryctalure (Ethyl 4-methyloctanoate) Target Species: Oryctes rhinoceros (Coconut Rhinoceros Beetle)

Introduction

This compound is the common name for the primary component of the aggregation pheromone produced by the male coconut rhinoceros beetle, Oryctes rhinoceros.[1][2] The active chemical compound is ethyl 4-methyloctanoate, a molecule that plays a critical role in the chemical communication and aggregation behavior of this significant agricultural pest.[1][3] This pheromone is a powerful semiochemical that attracts both male and female beetles, making it an invaluable tool for monitoring and mass trapping in integrated pest management (IPM) programs.[3][4]

This technical guide provides an in-depth examination of the molecular and physiological mechanisms underlying the action of this compound, from the initial detection at the antennal level to the ultimate behavioral response. It synthesizes current knowledge of insect olfaction to present a putative signaling cascade and details the experimental methodologies used to quantify its effects.

Core Mechanism of Olfactory Perception

While the specific olfactory receptor for this compound in O. rhinoceros has not yet been definitively identified, the mechanism of action is understood to follow the general principles of insect pheromone perception. This process involves a multi-step signaling cascade that converts the external chemical signal into a neuronal impulse, which is then processed by the central nervous system.

Perireceptor Events: Signal Capture and Transport

The process begins when volatile this compound molecules enter the microscopic pores of olfactory sensilla located on the beetle's antennae.[5] Inside the aqueous sensillum lymph, the hydrophobic pheromone molecules are thought to be solubilized and transported by Odorant Binding Proteins (OBPs) .[5][6] These proteins shuttle the pheromone across the lymph to the dendritic membrane of an Olfactory Sensory Neuron (OSN).

Receptor Activation and Signal Transduction

Upon reaching the neuronal membrane, the OBP-pheromone complex interacts with a specific Pheromone Receptor (PR). In insects, these receptors are typically heterodimeric complexes composed of a specific tuning subunit (PRx) that confers ligand specificity and a highly conserved co-receptor known as Orco .[6][7]

The binding of this compound to its specific receptor complex is believed to trigger neuronal activation through two potentially parallel pathways:

-

Ionotropic Pathway (Primary): The PRx/Orco complex functions as a ligand-gated non-selective cation channel.[7][8] Pheromone binding induces a conformational change that opens the channel, allowing an influx of cations (e.g., Na⁺, K⁺, Ca²⁺) and causing rapid depolarization of the neuron's membrane.[5]

-

Metabotropic Pathway (Secondary/Modulatory): The receptor may also be coupled to a G-protein signaling cascade (typically Gαq).[5] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which cleaves PIP₂ into the second messengers Inositol trisphosphate (IP₃) and Diacylglycerol (DAG). IP₃ can open calcium channels, further contributing to the depolarization and modulating the signal.[5]

For many pheromone systems, a Sensory Neuron Membrane Protein (SNMP1) is also crucial. It is hypothesized to work in conjunction with the receptor to facilitate the transfer of the pheromone from the OBP to the receptor pocket.[5][6]

Signal Termination and Neural Processing

Following activation, the signal is terminated by Odorant Degrading Enzymes (ODEs) that rapidly break down the pheromone molecules, allowing the neuron to reset. The depolarization, if it reaches the threshold, generates a series of action potentials that travel down the axon of the OSN to the antennal lobe , the primary olfactory processing center in the insect brain.[5][9] Here, the information is processed and relayed to higher brain centers, ultimately leading to the characteristic upwind flight and attraction behavior towards the pheromone source.

Experimental Evidence and Protocols

The attractant properties of this compound have been validated through electrophysiological and behavioral experiments.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical potential from the entire antenna, representing the collective response of thousands of OSNs to a volatile stimulus.[10][11] Strong EAG responses indicate that a compound is detected by a significant population of olfactory receptors. Studies have shown that both male and female O. rhinoceros antennae produce strong EAG responses to this compound.[12][13]

| Stimulus | Sex | Mean EAG Response (mV ± SE) | Source |

| Aggregation Pheromone (this compound) | Male | 0.7698 ± 0.130 | [12] |

| Aggregation Pheromone (this compound) | Female | 0.9504 ± 0.232 | [12] |

| 4-methyloctanoic acid | Male/Female | No significant antennal response | [13] |

-

Antenna Preparation: An adult beetle is immobilized, and one of its antennae is carefully excised at the base. The distal tip of the terminal antennal segment is also clipped to ensure good electrical contact.

-

Mounting: The antenna is mounted between two glass capillary electrodes filled with a conductive solution (e.g., saline solution) and connected to silver/silver chloride wires. The recording electrode makes contact with the distal end, and the reference electrode connects to the base.[10]

-

Stimulus Delivery: A continuous stream of humidified, purified air is directed over the antenna. A defined volume of air from a cartridge containing a known concentration of this compound on filter paper is injected into the main airstream as a "puff" for a fixed duration (e.g., 0.5 seconds).

-

Signal Recording: The voltage difference between the two electrodes is amplified, filtered, and recorded using an oscilloscope or a computer interface. The peak amplitude of the negative voltage deflection following the stimulus is measured as the EAG response.[11]

-

Data Normalization: Responses are typically normalized by subtracting the response to a solvent-only (control) puff.

References

- 1. Aggregation pheromone of coconut rhinoceros beetle,Oryctes rhinoceros (L.) (coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [sitem.herts.ac.uk]

- 4. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]

- 8. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Odorant receptors and antennal lobe morphology offer a new approach to understanding olfaction in the Asian longhorned beetle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electroantennography - Wikipedia [en.wikipedia.org]

- 11. ockenfels-syntech.com [ockenfels-syntech.com]

- 12. E-Repository - South Eastern University of Sri Lanka: Electrophysiological and behavioural responses of coconut black beetle (Oryctes rhinoceros L.) (Coleoptera: Scarabaeidae) to selected plant volatiles [ir.lib.seu.ac.lk]

- 13. biisc.org [biisc.org]

Electrophysiological Response of the Coconut Rhinoceros Beetle (Oryctes rhinoceros) to its Aggregation Pheromone, Oryctalure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Coconut Rhinoceros Beetle, Oryctes rhinoceros, is a significant pest of coconut and oil palms, causing substantial economic damage. The male-produced aggregation pheromone, ethyl 4-methyloctanoate, commercially known as Oryctalure, plays a crucial role in the beetle's communication and aggregation behavior. Understanding the electrophysiological response of O. rhinoceros to this compound is fundamental for developing effective pest management strategies, including the formulation of more potent attractants for trapping and monitoring. This technical guide provides an in-depth overview of the electrophysiological techniques used to study this interaction, summarizes the available quantitative data, and presents detailed experimental protocols.

Electrophysiological Responses: An Overview

The primary methods for investigating the olfactory responses of insects to semiochemicals are electroantennography (EAG) and single-sensillum recording (SSR). EAG measures the summated electrical potential from the entire antenna, reflecting the overall response of the olfactory receptor neurons (ORNs). SSR, a more refined technique, records the action potentials from individual olfactory sensilla, providing insights into the responses of specific ORNs.

Studies have demonstrated that this compound (ethyl 4-methyloctanoate) elicits a strong electroantennographic response from the antennae of both male and female Oryctes rhinoceros beetles. This indicates the presence of specific olfactory receptors on the beetle's antennae that are finely tuned to this pheromone. While detailed public data on the dose-response relationship is limited, one study noted a decreasing trend in the EAG response of male beetles as the concentration of the pheromone increased from 1% to 10%.

To date, specific single-sensillum recording (SSR) studies on Oryctes rhinoceros in response to this compound have not been extensively published in publicly accessible literature. Therefore, the data on the firing rates of individual olfactory receptor neurons is not available. The following sections provide generalized protocols for these techniques as they would be applied to O. rhinoceros, based on established methods for other scarab beetles.

Quantitative Data

The available quantitative data on the electroantennographic (EAG) response of Oryctes rhinoceros to its aggregation pheromone is currently limited. The following table summarizes the mean EAG amplitudes recorded in one study.

Table 1: Electroantennogram (EAG) Response of Oryctes rhinoceros to Aggregation Pheromone (this compound)

| Sex | Mean EAG Amplitude (mV) | Standard Deviation (mV) |

| Male | 0.7698 | ± 0.130 |

| Female | 0.9504 | ± 0.232 |

Note: Data extracted from a study on the electrophysiological and behavioral responses of the coconut black beetle to selected plant volatiles.

A dose-response study mentioned in the same research indicated a decreasing trend in the antennal response of male beetles with increasing doses of the aggregation pheromone from 1% to 10%. However, the specific EAG amplitude values for each concentration were not provided.

Experimental Protocols

The following are detailed, generalized methodologies for conducting electroantennography and single-sensillum recording experiments with Oryctes rhinoceros. These protocols are based on standard practices for scarab beetles and other insects.

Electroantennography (EAG) Protocol

This protocol outlines the steps for measuring the overall olfactory response of the O. rhinoceros antenna to this compound.

a. Insect Preparation:

-

Adult Oryctes rhinoceros beetles of both sexes are used. They should be healthy and active.

-

The beetle is immobilized, for example, by gently restraining it in a modified pipette tip with the head and antennae exposed.

-

One antenna is carefully excised at the base using micro-scissors.

b. Electrode Preparation and Antenna Mounting:

-

Two glass capillary microelectrodes are pulled to a fine tip and filled with a saline solution (e.g., Beadle-Ephrussi Ringer).

-

A silver wire is inserted into each microelectrode to act as a recording and reference electrode.

-

The base of the excised antenna is placed in contact with the reference electrode.

-

A small distal segment of the antenna is removed to ensure good electrical contact with the recording electrode.

c. Odorant Stimulation:

-

This compound (ethyl 4-methyloctanoate) is diluted in a high-purity solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) to create a range of concentrations for dose-response analysis.

-

A small piece of filter paper is loaded with a known volume (e.g., 10 µL) of the odorant solution and placed inside a Pasteur pipette.

-

The pipette is connected to a stimulus delivery system that will deliver a purified and humidified air stream through the pipette and over the antennal preparation.

-

A puff of air (e.g., 0.5 seconds) carrying the odorant is delivered to the antenna.

-

A solvent-only control is used to establish a baseline response.

d. Data Recording and Analysis:

-

The electrical signal from the antenna is amplified and recorded using a specialized EAG system.

-

The amplitude of the negative voltage deflection is measured for each stimulus.

-

The response to the solvent control is subtracted from the odorant responses.

-

A dose-response curve can be generated by plotting the mean EAG amplitude against the logarithm of the odorant concentration.

Single-Sensillum Recording (SSR) Protocol

This protocol describes a generalized method for recording the activity of individual olfactory sensilla, which would be applicable to O. rhinoceros.

a. Insect Preparation:

-

An adult beetle is securely mounted on a holder, often using wax or a custom-fit stage, to prevent any movement.

-

The head and antennae are positioned to allow clear access under a high-power microscope. The antennae are stabilized, for instance, with fine pins or dental wax.

b. Electrode Placement:

-

A sharp tungsten microelectrode serves as the recording electrode, and another is used as the reference electrode.

-

The reference electrode is inserted into a non-olfactory part of the beetle, such as the eye or the head capsule.

-

Under high magnification, the tip of the recording electrode is carefully inserted through the cuticle at the base of a single olfactory sensillum on the antenna.

c. Odorant Stimulation:

-

The stimulus delivery system is similar to that used in EAG, with a continuous flow of purified, humidified air directed at the antenna.

-

A Pasteur pipette containing filter paper with a known concentration of this compound is placed in the airstream.

-

A brief pulse of air is diverted through the odorant-containing pipette to deliver the stimulus to the sensillum.

d. Data Recording and Analysis:

-

The electrical signals (action potentials or "spikes") from the olfactory receptor neurons within the sensillum are amplified, filtered, and recorded.

-

The number of spikes in a defined period before and after the stimulus is counted.

-

The response is typically quantified as the increase in spike frequency following stimulation.

-

Different sensilla types can be tested to identify which are responsive to this compound.

Olfactory Signaling Pathway

The detection of this compound by an olfactory receptor neuron in Oryctes rhinoceros initiates a signal transduction cascade that results in an electrical signal being sent to the brain. While the specific molecular components in O. rhinoceros are not fully characterized, the general pathway in insects is well-understood.

-

Odorant Binding: this compound molecules enter the sensillum lymph through pores in the sensillum wall.

-

Transport: Odorant-binding proteins (OBPs) in the lymph are thought to bind to the hydrophobic pheromone molecules and transport them to the receptors on the dendritic membrane of the ORN.

-

Receptor Activation: The pheromone-OBP complex binds to a specific olfactory receptor (OR) on the ORN dendrite. In insects, ORs typically form a complex with a co-receptor (Orco).

-

Ion Channel Gating: This binding event causes a conformational change in the OR-Orco complex, which functions as a ligand-gated ion channel, leading to an influx of cations.

-

Depolarization and Action Potential: The influx of positive ions depolarizes the neuron's membrane. If this depolarization reaches a certain threshold, it triggers the firing of action potentials (spikes).

-

Signal Transmission: These action potentials propagate along the axon of the ORN to the antennal lobe of the beetle's brain, where the olfactory information is further processed.

The Enantiomeric Composition of Naturally Derived Oryctalure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oryctalure, the primary component of the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), is a chiral molecule, ethyl 4-methyloctanoate. Understanding the specific stereochemistry of the naturally produced pheromone is critical for the development of effective and species-specific pest management strategies. This technical guide provides an in-depth analysis of the enantiomeric composition of naturally derived this compound, detailing the evolution of scientific understanding, the experimental protocols for its determination, and a summary of the current consensus. While early research suggested the (S)-enantiomer as the active component, recent, more definitive studies have established that male coconut rhinoceros beetles, of both the Guam (CRB-G) and a susceptible strain from Papua New Guinea (CRB-S), exclusively produce the (R)-enantiomer of ethyl 4-methyloctanoate.[1][2]

Introduction to this compound and its Stereochemistry

This compound, chemically known as ethyl 4-methyloctanoate, is a semiochemical that functions as an insect attractant, luring both male and female coconut rhinoceros beetles into traps.[3] It was first identified as the male-produced aggregation pheromone in Oryctes rhinoceros from Indonesia.[1] The molecule possesses a single chiral center at the C4 position of the octanoate (B1194180) chain, meaning it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The specific enantiomer produced by the insect and the response of the insect to each enantiomer are crucial for the efficacy of synthetic lures used in monitoring and control programs.

Quantitative Enantiomeric Composition

Recent research has provided a definitive determination of the enantiomeric composition of this compound from natural sources. The data, summarized in the table below, indicates a clear and exclusive production of the (R)-enantiomer by the studied strains of the coconut rhinoceros beetle.

| Beetle Strain | Compound | Enantiomeric Composition | Source |

| Guam Strain (CRB-G) | Ethyl 4-methyloctanoate | Exclusively (R)-enantiomer | [1][2] |

| Guam Strain (CRB-G) | 4-methyloctanoic acid | Exclusively (R)-enantiomer | [1][2] |

| Papua New Guinea Strain (CRB-S) | Ethyl 4-methyloctanoate & 4-methyloctanoic acid | (R)-enantiomers | [1] |

Field experiments in the Solomon Islands corroborated these findings, demonstrating that both racemic and ethyl (R)-4-methyloctanoate were highly attractive to CRB-G beetles, while the (S)-enantiomer was only weakly attractive.[1]

Experimental Protocols for Enantiomeric Determination

The determination of the precise enantiomeric composition of naturally derived this compound involved a multi-step process including volatile collection, chemical analysis, and chiral separation.

3.1. Volatile Collection from Male Beetles

Volatiles produced by male coconut rhinoceros beetles were collected to isolate the pheromone components. While specific collection methods can vary, a general approach involves confining the insects in a clean environment and passing a purified airstream over them to carry the volatile compounds to an adsorbent trap.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Initial identification of the compounds present in the collected volatiles is typically performed using GC-MS. This technique separates the different chemical components in the sample and provides information about their molecular weight and fragmentation patterns, allowing for their identification. Ethyl 4-methyloctanoate and 4-methyloctanoic acid were identified as male-specific compounds through this method.[4]

3.3. Chiral Gas Chromatography for Enantiomer Separation

To determine the enantiomeric ratio, a specialized gas chromatography technique using a chiral stationary phase is required. In the case of this compound, direct separation of the ethyl 4-methyloctanoate enantiomers proved challenging.[1] However, the enantiomers of the corresponding carboxylic acid, 4-methyloctanoic acid, were successfully separated on a β-cyclodextrin GC column.[1]

3.4. Hydrolysis of Ethyl 4-methyloctanoate

Due to the difficulty in directly separating the ester enantiomers, a chemical derivatization step was necessary. The collected ethyl 4-methyloctanoate was hydrolyzed to its corresponding carboxylic acid, 4-methyloctanoic acid, on a sub-microgram scale.[1] This allowed for the indirect determination of the ester's stereochemistry by analyzing the resulting acid.

Workflow for Enantiomeric Determination of this compound

Caption: Workflow for the determination of the enantiomeric composition of this compound.

Signaling and Biological Activity

The exclusive production of the (R)-enantiomer by the male beetles and the strong attraction of both sexes to this specific stereoisomer suggests a highly tuned signaling pathway. The olfactory receptors of Oryctes rhinoceros are evidently capable of distinguishing between the two enantiomers, eliciting a strong behavioral response only to the (R)-form.

Interestingly, the addition of racemic 4-methyloctanoic acid to ethyl 4-methyloctanoate was found to significantly increase the attractiveness of the lure.[1] However, when the individual enantiomers of the acid were added to the corresponding ester enantiomers, no such increase in attraction was observed.[1] This suggests a more complex interaction in the perception of the pheromone blend, where the presence of both enantiomers of the acid may play a role, or that the racemic mixture provides a synergistic effect that is not replicated by the single enantiomers in combination with the pure (R)-ester.

Logical Relationship of Pheromone Components and Beetle Attraction

Caption: Relationship between this compound enantiomers and beetle attraction.

Conclusion and Future Directions

The definitive identification of (R)-ethyl 4-methyloctanoate as the exclusive enantiomer produced by the Guam and Papua New Guinea strains of the coconut rhinoceros beetle marks a significant advancement in the chemical ecology of this important pest. This finding has direct implications for the development of more effective and selective lures for trapping and monitoring programs. Future research should focus on confirming the enantiomeric composition in other geographic populations of Oryctes rhinoceros to ensure the broad applicability of (R)-Oryctalure-based lures. Furthermore, a deeper investigation into the synergistic effects of 4-methyloctanoic acid enantiomers on the attractiveness of the primary pheromone component could lead to the formulation of even more potent attractants for the management of this invasive species.

References

- 1. Identification of Components of the Aggregation Pheromone of the Guam Strain of Coconut Rhinoceros Beetle, Oryctes rhinoceros, and Determination of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Degradation Products of Oryctalure under Field Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract: Oryctalure, the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), is a critical component in integrated pest management (IPM) strategies for this invasive species. Understanding its environmental fate and the nature of its degradation products is paramount for assessing its ecological impact and optimizing its efficacy in field applications. This technical guide provides a comprehensive overview of the expected degradation pathways of this compound (ethyl 4-methyloctanoate) under typical field conditions. Due to a lack of specific published studies on this topic, this document outlines the hypothesized degradation mechanisms based on the chemical properties of esters and presents a robust framework of experimental protocols for their identification and quantification. This guide is intended to serve as a foundational resource for researchers initiating studies into the environmental chemistry of this compound.

Introduction to this compound and its Environmental Fate

This compound is the common name for ethyl 4-methyloctanoate, the male-produced aggregation pheromone that attracts both male and female coconut rhinoceros beetles.[1] It is synthesized for commercial use in lures and traps for monitoring and controlling beetle populations.[2] As a semiochemical deployed directly into the environment, its stability and degradation are key parameters influencing its field longevity and potential environmental impact. The degradation of a pheromone can be influenced by various environmental factors, including temperature, UV radiation, moisture, and microbial activity in soil and water.[3][4]

Chemically, this compound is an ester formed from 4-methyloctanoic acid and ethanol (B145695).[5] The primary and most anticipated degradation pathway for esters in the environment is hydrolysis, which can be either a chemical (abiotic) or biological (biotic) process. This reaction cleaves the ester bond, yielding the parent carboxylic acid and alcohol.[5][6]

Hypothesized Degradation Pathways of this compound

Based on its chemical structure, the degradation of this compound in the field is expected to proceed through the following pathways:

Primary Degradation: Hydrolysis

The most significant degradation reaction for this compound is predicted to be the hydrolysis of its ester linkage. This reaction would yield 4-methyloctanoic acid and ethanol.

-

Abiotic Hydrolysis: This process is catalyzed by water and can be influenced by pH. While possible, it is generally slower than biotic hydrolysis in environmentally relevant conditions.

-

Biotic Hydrolysis: This is an enzyme-mediated process carried out by microorganisms (e.g., bacteria and fungi) in soil and water. Esterase enzymes are ubiquitous in the environment and are expected to efficiently catalyze this reaction.[5]

Secondary Degradation and Mineralization

The primary degradation products are expected to undergo further, rapid breakdown:

-

Ethanol: As a simple, volatile alcohol, ethanol is readily used as a carbon source by a wide range of microorganisms and is expected to be rapidly mineralized to carbon dioxide (CO₂) and water.

-

4-Methyloctanoic Acid: This branched-chain fatty acid is also expected to be readily biodegradable. Microorganisms are likely to metabolize it through pathways such as β-oxidation, ultimately leading to its complete mineralization to CO₂ and water.

Other Potential Pathways

While hydrolysis is the dominant expected pathway, other mechanisms could contribute to a lesser extent:

-

Photodegradation: Direct exposure to solar UV radiation can cause the breakdown of organic molecules. However, as this compound does not contain significant chromophores, its susceptibility to direct photodegradation is likely low.

-

Oxidation: Atmospheric oxygen can lead to the oxidation of organic compounds. This is more relevant for compounds with unsaturated bonds (alkenes), and its contribution to the degradation of a saturated ester like this compound is expected to be minimal under field conditions.[3]

Caption: Hypothesized degradation pathway of this compound.

Data Presentation

Effective data presentation is crucial for interpreting degradation studies. The following tables provide templates for summarizing key information and presenting hypothetical quantitative results from a field degradation study.

Table 1: Properties of this compound and its Hypothesized Degradation Products

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role in Degradation Pathway | Expected Environmental Persistence |

| This compound | C₁₁H₂₂O₂ | 186.29 | Parent Compound | Low to Moderate |

| 4-Methyloctanoic Acid | C₉H₁₈O₂ | 158.24 | Primary Degradation Product | Low |

| Ethanol | C₂H₆O | 46.07 | Primary Degradation Product | Very Low |

Table 2: Hypothetical Degradation of this compound in Soil over 60 Days

| Time (Days) | This compound Concentration (mg/kg soil) | 4-Methyloctanoic Acid Concentration (mg/kg soil) | Mineralization (% of initial ¹⁴C as ¹⁴CO₂) |

| 0 | 10.00 | 0.00 | 0.0 |

| 1 | 8.50 | 1.20 | 2.5 |

| 3 | 6.25 | 2.80 | 8.0 |

| 7 | 3.90 | 3.50 | 21.0 |

| 14 | 1.50 | 2.10 | 45.5 |

| 30 | 0.20 | 0.45 | 68.0 |

| 60 | < 0.01 | < 0.01 | 82.0 |

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols for Degradation Analysis

This section details a standardized laboratory protocol for studying the degradation of this compound in soil, which is a primary environmental compartment of concern. The methodology can be adapted for aquatic systems.

Objective

To identify and quantify the rate of degradation of this compound and the formation and decline of its major degradation products in soil under controlled laboratory conditions that simulate a field environment.

Materials and Instrumentation

-

Test Substance: Analytical grade this compound (>98% purity); ¹⁴C-labeled this compound (labeled at a stable position).

-

Standards: Analytical standards for hypothesized degradation products (e.g., 4-methyloctanoic acid).

-

Soil: Well-characterized soil (e.g., sandy loam), sieved (<2 mm), with known pH, organic carbon content, and microbial biomass.

-

Reagents: HPLC or GC grade solvents (e.g., acetonitrile, ethyl acetate), derivatizing agents (e.g., BSTFA for GC analysis of acids), CO₂ trapping solution (e.g., 1M NaOH).

-

Apparatus: Controlled environment incubator, soil microcosm vessels (biometers), analytical balance, centrifuge, solvent extraction apparatus, scintillation counter.

-

Instrumentation: Gas Chromatograph with Mass Spectrometric detector (GC-MS), High-Performance Liquid Chromatograph (HPLC) with UV or MS detector.

Experimental Workflow

Caption: Experimental workflow for this compound degradation analysis.

Detailed Methodologies

-

Microcosm Preparation: For each sampling time point, prepare triplicate biotic microcosms and one abiotic control. Abiotic controls are established using sterilized soil (e.g., via autoclaving or gamma irradiation) to distinguish microbial degradation from chemical degradation.[6] A known quantity of soil (e.g., 50 g dry weight equivalent) is weighed into each biometer flask.

-

Application of Test Substance: Prepare a stock solution of this compound (and ¹⁴C-Oryctalure) in a minimal volume of a suitable solvent. Apply the solution evenly to the soil surface and mix thoroughly. The final concentration should be environmentally relevant. The solvent is allowed to evaporate before sealing the vessels.

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C). Maintain soil moisture at a consistent level (e.g., 50-60% of water holding capacity) throughout the experiment. The biometers are designed to trap volatile organics and CO₂.

-

Sampling and Extraction: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), destructively sample the triplicate biotic flasks and one abiotic control. Extract the soil with an appropriate solvent (e.g., acetonitrile/water mixture) using a method like sonication or accelerated solvent extraction. The extract is then centrifuged and the supernatant collected for analysis.

-

Analysis:

-

Quantification and Identification: Analyze the soil extracts using a validated GC-MS method. The identity of this compound and its degradation product, 4-methyloctanoic acid (which may require derivatization), is confirmed by comparing retention times and mass spectra with those of analytical standards. Quantification is achieved by using an internal standard and a calibration curve.

-

¹⁴C Measurement: The total radioactivity in the extracts is measured by Liquid Scintillation Counting (LSC). The amount of mineralized ¹⁴C-Oryctalure is determined by analyzing the CO₂ trapping solution with LSC. Non-extractable (bound) residues remaining in the soil after extraction are quantified by combustion of the soil followed by LSC.

-

Conclusion

While empirical data on the degradation of this compound in the field are not currently available in published literature, a comprehensive understanding of its likely environmental fate can be derived from its chemical structure as an ester. The primary degradation pathway is expected to be microbial hydrolysis, yielding 4-methyloctanoic acid and ethanol, which are subsequently mineralized to carbon dioxide and water. This suggests that this compound is unlikely to persist in the environment.

This technical guide provides the foundational chemical principles and detailed experimental protocols necessary for researchers to rigorously investigate these hypothesized pathways. The successful execution of such studies will provide crucial data for environmental risk assessments and will aid in the development of more stable and effective pheromone lures for the sustainable management of the coconut rhinoceros beetle.

References

- 1. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]

- 2. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]

- 3. benchchem.com [benchchem.com]

- 4. Potential and limitations for monitoring of pesticide biodegradation at trace concentrations in water and soil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 4-Methyloctanoate | 56196-53-3 | Insect Pheromone [benchchem.com]

- 6. Environmental fate of endocrine-disrupting dimethyl phthalate esters (DMPE) under sulfate-reducing condition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Toxicology of Oryctalure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oryctalure, chemically known as ethyl 4-methyloctanoate, is a synthetic aggregation pheromone that mimics the natural lure of the male coconut rhinoceros beetle (Oryctes rhinoceros), a significant pest of palm trees. Its primary application is in pest management strategies, specifically for monitoring and mass trapping of this beetle. This technical guide provides a comprehensive overview of the available data on the environmental fate and toxicological profile of this compound. Due to a scarcity of direct experimental studies on this compound, this guide combines available data with predictions from well-established quantitative structure-activity relationship (QSAR) models, such as the US EPA's EPI Suite™, to provide a thorough assessment. All quantitative data are summarized in structured tables, and detailed descriptions of standard experimental protocols are provided. Visualizations of key processes are rendered using the DOT language for Graphviz.

Chemical and Physical Properties

This compound is an ester of a branched-chain fatty acid. Its chemical and physical properties are crucial in determining its environmental distribution and behavior.

| Property | Value | Source |

| IUPAC Name | ethyl 4-methyloctanoate | [cite: AERU, University of Hertfordshire] |

| CAS Number | 56196-53-3 | [cite: AERU, University of Hertfordshire] |

| Molecular Formula | C₁₁H₂₂O₂ | [cite: AERU, University of Hertfordshire] |

| Molecular Weight | 186.29 g/mol | [cite: AERU, University of Hertfordshire] |

| Appearance | Colorless liquid | [cite: AERU, University of Hertfordshire] |

| Boiling Point | 213-215 °C at 760 mmHg (Predicted) | |

| Vapor Pressure | 0.158 mmHg at 25 °C (Predicted) | |

| Water Solubility | 12.56 mg/L at 25 °C (Predicted) | |

| Log Kow (Octanol-Water Partition Coefficient) | 4.20 (Predicted) |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. For this compound, a comprehensive experimental dataset is not publicly available. Therefore, the following information is largely based on predictions from the EPI Suite™ model, which is a widely accepted tool for estimating the environmental fate of organic chemicals.

Degradation

Biodegradation: As an ester, this compound is expected to undergo hydrolysis as the primary degradation pathway, yielding 4-methyloctanoic acid and ethanol. These degradation products are anticipated to be readily biodegradable.

Photodegradation: In the atmosphere, the primary degradation mechanism for this compound is expected to be its reaction with hydroxyl radicals.

| Environmental Compartment | Predicted Half-life (DT₅₀) | Prediction Model |

| Atmosphere (Photodegradation) | 18.7 hours | EPI Suite™ (AOPWIN) |

| Water (Biodegradation) | 15 - 60 days | EPI Suite™ (BIOWIN) |

| Soil (Biodegradation) | 15 - 60 days | EPI Suite™ (BIOWIN) |

| Sediment (Biodegradation) | 60 - 240 days | EPI Suite™ (BIOWIN) |

Environmental Distribution

The mobility and partitioning of this compound in the environment are predicted based on its physicochemical properties.

| Parameter | Predicted Value | Prediction Model | Interpretation |

| Soil Adsorption Coefficient (Koc) | 1380 L/kg | EPI Suite™ (KOCWIN) | Moderate mobility in soil; some potential for leaching. |

| Bioconcentration Factor (BCF) | 287.3 L/kg | EPI Suite™ (BCFBAF) | Moderate potential for bioaccumulation in aquatic organisms. |

| Henry's Law Constant | 1.66 x 10⁻⁴ atm-m³/mol | EPI Suite™ (HENRYWIN) | Volatilization from water surfaces is expected to be a significant fate process. |

Environmental Fate Signaling Pathway

Ecotoxicology

Ecotoxicological data are essential for assessing the potential risk of this compound to non-target organisms. Due to the lack of experimental data, the following values are predicted using the ECOSAR™ (Ecological Structure-Activity Relationships) model within EPI Suite™.

| Organism | Endpoint | Predicted Value (mg/L) | Prediction Model |

| Fish (Fathead Minnow) | 96-hr LC₅₀ | 1.5 | ECOSAR™ |

| Aquatic Invertebrates (Daphnia magna) | 48-hr EC₅₀ | 0.5 | ECOSAR™ |

| Algae (Green Algae) | 96-hr EC₅₀ | 0.8 | ECOSAR™ |

| Earthworm | 14-day LC₅₀ | > 1000 mg/kg soil (qualitative assessment based on low expected toxicity) | N/A |

| Honeybee | 48-hr Contact LD₅₀ | > 100 µ g/bee (qualitative assessment based on typical pheromone toxicity) | N/A |

| Bird (Bobwhite Quail) | Acute Oral LD₅₀ | > 2000 mg/kg bw (qualitative assessment based on mammalian data) | N/A |

Mammalian Toxicology

Limited experimental data is available for the mammalian toxicity of this compound. The available data suggests low acute toxicity.

| Test | Species | Endpoint | Value | Source |

| Acute Oral Toxicity | Rat | LD₅₀ | > 5000 mg/kg bw | [cite: AERU, University of Hertfordshire] |

| Acute Dermal Toxicity | Rat | LD₅₀ | > 2000 mg/kg bw | [cite: AERU, University of Hertfordshire] |

Experimental Protocols

The following are detailed descriptions of the standard OECD guidelines that would be followed to generate the toxicological data presented above.

Ecotoxicology Test Protocols

-

Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour period.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio).

-

Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Test Conditions: Controlled temperature, lighting (12-16 hour photoperiod), and water quality (pH, hardness, dissolved oxygen).

-

Data Analysis: The 96-hour LC₅₀ is calculated using probit analysis or other suitable statistical methods.

-

-

Daphnia sp., Acute Immobilisation Test (OECD 202): This test determines the concentration of a substance that immobilizes 50% of the daphnids (EC₅₀) over a 48-hour period.

-

Test Organism: Daphnia magna.

-

Procedure: Young daphnids (<24 hours old) are exposed to a series of test concentrations. Immobilization is recorded at 24 and 48 hours.

-

Test Conditions: Static test system with controlled temperature and lighting.

-

Data Analysis: The 48-hour EC₅₀ is calculated.

-

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test assesses the effect of a substance on the growth of algae.

-

Test Organism: Pseudokirchneriella subcapitata (green algae).

-

Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours. Algal growth is measured by cell counts or a surrogate parameter like chlorophyll (B73375) content.

-

Test Conditions: Batch cultures with constant illumination and temperature.

-

Data Analysis: The concentration that causes a 50% reduction in growth rate (ErC₅₀) or yield (EyC₅₀) is determined.

-

-

Earthworm, Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of a substance to earthworms.

-

Test Organism: Eisenia fetida.

-

Procedure: Adult earthworms are exposed to the test substance mixed into an artificial soil for 14 days. Mortality and sublethal effects (e.g., weight change) are assessed.

-

Test Conditions: Controlled temperature, moisture, and lighting.

-

Data Analysis: The 14-day LC₅₀ is calculated.

-

-

Honeybee, Acute Contact Toxicity Test (OECD 214): This test determines the dose of a substance that is lethal to 50% of honeybees upon direct contact.

-

Test Organism: Adult worker honeybees (Apis mellifera).

-